molecular formula C16H15F4N3O2 B1417584 Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate CAS No. 863186-47-4

Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B1417584
CAS No.: 863186-47-4
M. Wt: 357.3 g/mol
InChI Key: GCKMWSUSMCPJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate is a bicyclic heterocyclic compound featuring a partially saturated pyrazolo[1,5-a]pyrimidine core. Key structural attributes include:

  • Position 5: A 4-fluorophenyl group, contributing electron-withdrawing effects and moderate lipophilicity.
  • Position 7: A trifluoromethyl (-CF₃) group, enhancing metabolic stability and electronegativity.
  • The tetrahydropyrimidine ring introduces conformational flexibility, which may influence binding interactions in biological systems .

Properties

IUPAC Name

ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15F4N3O2/c1-2-25-15(24)12-8-14-21-11(9-3-5-10(17)6-4-9)7-13(16(18,19)20)23(14)22-12/h3-6,8,11,13,21H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCKMWSUSMCPJKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN2C(CC(NC2=C1)C3=CC=C(C=C3)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15F4N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate (CAS No. 863186-47-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₆H₁₅F₄N₃O₂
  • Molecular Weight : 357.30 g/mol
  • CAS Number : 863186-47-4
  • MDL Number : MFCD04967321

The compound features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.

This compound exhibits various mechanisms of action:

  • Anticancer Activity : The compound has shown potential as an anticancer agent. It operates by inhibiting key signaling pathways involved in cancer cell proliferation and survival. Notably, it has been evaluated against several cancer cell lines including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer), demonstrating significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM .
  • Inhibition of Kinases : The structural similarity of the compound to tyrosine kinase inhibitors suggests that it may act as a dual inhibitor of EGFR and VGFR2 kinases. This inhibition leads to reduced tumor growth and increased apoptosis in treated cells .
  • Antimicrobial Properties : Preliminary studies indicate that the compound may possess antimicrobial activity, although specific mechanisms remain to be fully elucidated.

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Range (µM)Reference
AnticancerEGFR WT, EGFR T790M0.3 - 24
AnticancerVGFR27.60
CytotoxicityMCF-7 (breast cancer)Variable
CytotoxicityHCT116 (colon cancer)Variable
CytotoxicityHePG-2 (liver cancer)Variable

Case Study: Anticancer Efficacy

In a recent study assessing the anticancer properties of various pyrazolo[1,5-a]pyrimidine derivatives, this compound was highlighted for its effectiveness in inhibiting tumor growth in MCF-7 models. The compound not only reduced cell viability but also induced significant apoptosis and inhibited cell migration .

Scientific Research Applications

Biological Activities

The compound exhibits various mechanisms of action that make it valuable for research:

  • Anticancer Activity :
    • The compound has demonstrated potential as an anticancer agent by inhibiting key signaling pathways involved in cancer cell proliferation and survival.
    • It has been evaluated against several cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer), showing significant cytotoxicity with IC50 values ranging from 0.3 to 24 µM .
  • Inhibition of Kinases :
    • Structurally similar to tyrosine kinase inhibitors, it may act as a dual inhibitor of EGFR and VGFR2 kinases. This inhibition leads to reduced tumor growth and increased apoptosis in treated cells .
  • Antimicrobial Properties :
    • Preliminary studies suggest that the compound may possess antimicrobial activity, although the specific mechanisms remain to be fully elucidated .

Table 1: Summary of Biological Activities

Activity TypeTarget/PathwayIC50 Range (µM)Reference
AnticancerEGFR WT, EGFR T790M0.3 - 24
AnticancerVGFR27.60
CytotoxicityMCF-7 (breast cancer)Variable
CytotoxicityHCT116 (colon cancer)Variable
CytotoxicityHePG-2 (liver cancer)Variable

Case Study 1: Anticancer Efficacy

In a recent study assessing the anticancer properties of pyrazolo[1,5-a]pyrimidine derivatives, this compound was highlighted for its effectiveness in inhibiting tumor growth in MCF-7 models. The study indicated that the compound not only reduced cell viability but also induced significant apoptosis and inhibited cell migration .

Case Study 2: Kinase Inhibition

Research has shown that the compound acts on multiple kinase pathways, which are critical for tumor progression. In vitro assays demonstrated its ability to inhibit both EGFR and VGFR2 kinases effectively, suggesting potential use in targeted cancer therapies .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Variations at Position 5 and 7

Table 1: Substituent Effects on Key Properties
Compound Name Position 5 Substituent Position 7 Substituent Core Structure Key Properties/Activities
Target Compound 4-Fluorophenyl -CF₃ Pyrazolo[1,5-a]pyrimidine Enhanced electronegativity, metabolic stability; potential kinase/sodium channel activity
Ethyl 5-(4-chlorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Chlorophenyl -CF₃ Pyrazolo[1,5-a]pyrimidine Increased lipophilicity (Cl > F); positional isomerism at carboxylate may alter binding
Ethyl 7-(difluoromethyl)-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate 4-Methoxyphenyl -CHF₂ Pyrazolo[1,5-a]pyrimidine Reduced electronegativity (-CHF₂ vs. -CF₃); methoxy group enhances solubility
Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate 4-Bromophenyl -CF₃ Tetrazolo[1,5-a]pyrimidine Bromine increases lipophilicity; tetrazolo core may reduce ring stability
5-Phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine Phenyl -CF₃ Pyrazolo[1,5-a]pyrimidine Lack of carboxylate reduces solubility; unfluorinated phenyl lowers electronegativity

Stereochemical and Conformational Considerations

  • Stereoisomerism : Ethyl (5R,7S)-5,7-dimethyl derivatives exhibit distinct biological activities compared to anti-isomers due to spatial orientation . The target compound’s 4-fluorophenyl and -CF₃ groups likely impose steric constraints, favoring specific receptor interactions.
  • Tetrahydropyrimidine Conformation : Flattened envelope conformations (observed in tetrazolo analogs ) may enhance binding to planar active sites, whereas saturated rings improve metabolic resistance.

Electronic and Physicochemical Properties

  • Electron-Withdrawing Effects: The -CF₃ group at position 7 strongly polarizes the pyrimidine ring, enhancing electrophilic character.
  • Lipophilicity : Chloro- and bromophenyl substituents increase logP values, favoring membrane permeability but risking off-target interactions.
  • Solubility: Ethyl carboxylate esters (e.g., target compound ) improve aqueous solubility compared to non-esterified analogs .

Pharmacological Potential

  • Sodium Channel Blocking : Tetrazolo[1,5-a]pyrimidine derivatives (e.g., compound in ) show late sodium channel inhibition, suggesting the target compound may share similar mechanisms.
  • Antimicrobial Activity : Pyrazolo-pyrimidine carboxylates with fluorinated aryl groups (e.g., ) demonstrate efficacy against pathogens like Staphylococcus aureus.

Metabolic Stability

  • The -CF₃ group and fluorinated aryl rings resist oxidative degradation, extending half-life compared to non-fluorinated analogs .

Preparation Methods

Key methodologies include:

  • Cyclization of 3-aminopyrazoles with β-dicarbonyl compounds under acid catalysis or microwave irradiation.
  • Condensation of 5-amino-3-arylpyrazoles with aldehydes or activated methylene compounds.
  • Use of microwave-assisted cyclization to enhance regioselectivity and reaction efficiency.

Specific Preparation Methods

Cyclization of 3-Aminopyrazoles with β-Dicarbonyl Compounds

This approach involves reacting 3-aminopyrazoles with β-dicarbonyl compounds such as ethyl acetoacetate or its derivatives in the presence of acids like sulfuric acid or acetic acid. The reaction typically proceeds under reflux or microwave conditions, leading to the formation of the tetrahydropyrazolopyrimidine core.

Reaction Conditions:

  • Solvent: Acetic acid or ethanol
  • Catalyst: Sulfuric acid or acetic acid
  • Temperature: Reflux (~80°C) or microwave irradiation (~120°C)
  • Duration: 1–6 hours depending on the method

Outcome:

  • High yield (87–95%) of the target compound
  • Regioselective formation of the 4,5,6,7-tetrahydro derivative

Microwave-Assisted Cyclization of Pyrazoles with Aromatic Aldehydes

In this method, 5-amino-3-arylpyrazoles are reacted with aromatic aldehydes bearing fluorine substituents, such as 4-fluorobenzaldehyde, under microwave irradiation. This process enhances regioselectivity, favoring the formation of 7-substituted derivatives.

Reaction conditions:

  • Solvent: Ethanol or acetic acid
  • Microwave power: 100–150 W
  • Temperature: 120°C
  • Time: 20–30 minutes

Mechanism:

  • Condensation of amino groups with aldehydes
  • Intramolecular cyclization facilitated by microwave energy

Advantages:

  • Short reaction times
  • High regioselectivity towards 7-substituted products

Use of β-Dicarbonyl Derivatives with Substituted Pyrazoles

Portilla et al. (2012) demonstrated that reacting 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds like 2-acetylcyclopentanone yields cyclopentapyrazolo[1,5-a]pyrimidines with regioselectivity influenced by the nature of the β-dicarbonyl.

Reaction specifics:

  • Solvent: Ethanol or acetic acid
  • Conditions: Reflux or microwave irradiation
  • Yield: Up to 95%

Catalytic Hydrogenation and Regioselective Reduction

Further modifications involve catalytic hydrogenation to reduce double bonds or modify the heterocyclic core, often using palladium or platinum catalysts under hydrogen atmosphere, to obtain the tetrahydro derivatives with specific substitution patterns.

Data Tables Summarizing Synthetic Routes

Method Precursors Conditions Yield Key Features
Cyclization of 3-aminopyrazoles with β-dicarbonyls 3-Aminopyrazoles + ethyl acetoacetate derivatives Reflux or microwave, acid catalysis 87–95% High yield, regioselectivity, simple setup
Microwave-assisted condensation 5-Amino-3-arylpyrazoles + aromatic aldehydes Microwave, ethanol/acetic acid 20–30 min, 120°C Short reaction time, regioselectivity
Cyclization with cyclic β-dicarbonyls Pyrazoles + cyclic β-dicarbonyls Reflux or microwave Up to 95% Regioselective, high yield
Catalytic hydrogenation Unsaturated heterocycles Hydrogen, Pd/C Variable Selective reduction to tetrahydro derivatives

Research Findings and Innovations

Recent advances highlight the importance of microwave irradiation in controlling regioselectivity, reducing reaction times, and improving yields. For instance, the regioselective formation of 7-aminopyrazolo[1,5-a]pyrimidines over 5-aminomers is facilitated by microwave conditions, as demonstrated in studies focusing on substituted cinnamoyl derivatives and aromatic aldehydes bearing fluoro groups.

Furthermore, the use of β-dicarbonyl compounds with specific substituents allows for fine-tuning of the electronic properties of the final heterocycle, enabling the synthesis of derivatives with potential biological activity, such as kinase inhibition.

Notes on Synthesis Optimization

  • Choice of solvent: Acetic acid and ethanol are preferred for their ability to facilitate cyclization and solubilize reactants.
  • Microwave irradiation: Significantly enhances regioselectivity and reduces reaction times.
  • Temperature control: Critical for avoiding side reactions and obtaining high purity products.
  • Substituent effects: Electron-withdrawing groups like fluorine and trifluoromethyl influence the reactivity and regioselectivity during cyclization.

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key reagents/conditions are required?

The compound is typically synthesized via a three-component cyclocondensation reaction. A representative method involves refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate (0.01 mol), 4-fluorobenzaldehyde (0.01 mol), and 5-aminopyrazole (0.01 mol) in ethanol with catalytic HCl for 12 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is purified via recrystallization from ethanol. This method yields crystals suitable for X-ray diffraction studies .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • 1H/13C NMR : To verify substituent positions (e.g., trifluoromethyl, fluorophenyl) and hydrogen environments.
  • X-ray crystallography : To confirm the flattened envelope conformation of the tetrahydropyrimidine ring and dihedral angles between aromatic planes (e.g., 89.53° in related analogs) .
  • Mass spectrometry (MS) : For molecular weight validation and fragmentation pattern analysis.

Q. How can purity and stability be optimized during synthesis?

Purification via recrystallization (ethanol or benzene) ensures high purity (>95%). Stability is maintained by storing the compound in inert atmospheres (e.g., N₂) at low temperatures (−20°C), as trifluoromethyl and fluorophenyl groups may hydrolyze under prolonged exposure to moisture or light .

Q. What are common byproducts or impurities observed during synthesis?

Byproducts may include uncyclized intermediates (e.g., open-chain enaminones) or regioisomers due to competing reaction pathways. These are minimized by optimizing reaction time (8–12 hours) and using stoichiometric excess of aldehydes .

Q. How is the compound typically characterized for solubility and formulation in biological assays?

Solubility is assessed in DMSO or ethanol (common solvents for in vitro assays). For in vivo studies, formulations may use PEG-400 or cyclodextrin-based carriers to enhance bioavailability .

Advanced Research Questions

Q. What structural insights can be derived from X-ray crystallography, and how do they inform bioactivity?

X-ray analysis reveals a flattened envelope conformation of the tetrahydropyrimidine ring (Cremer-Pople puckering parameters: Q = 0.125 Å, θ = 109.7°). The near-perpendicular arrangement of aromatic planes (89.53°) suggests limited π-π stacking but favors intermolecular N–H⋯N hydrogen bonding, which may influence crystal packing and ligand-receptor interactions .

Q. How can structure-activity relationship (SAR) studies guide optimization of this compound for therapeutic applications?

SAR studies focus on modifying:

  • Trifluoromethyl group : Enhances metabolic stability and lipophilicity.
  • Fluorophenyl substituent : Improves target binding via halogen bonding.
  • Ethyl carboxylate : Modulates solubility and pharmacokinetics. Bioisosteric replacements (e.g., tetrazolo for pyrazolo cores) are explored to balance potency and toxicity .

Q. What methodologies are used to evaluate its inhibitory activity against enzymes like kinases or viral targets?

  • Enzyme inhibition assays : Measure IC₅₀ values using purified enzymes (e.g., hepatitis B virus surface antigen secretion inhibition assays).
  • Cellular assays : Test cytotoxicity (MTT assay) and antiviral activity in infected cell lines.
  • Molecular docking : Predict binding modes to targets like sodium channels or KDR kinase using software (e.g., AutoDock Vina) .

Q. How do electronic effects of fluorine substituents influence reactivity and binding affinity?

The 4-fluorophenyl group’s electron-withdrawing nature enhances electrophilic character at the pyrimidine ring, facilitating nucleophilic attack in covalent inhibitor designs. Fluorine’s van der Waals radius also complements hydrophobic pockets in enzyme active sites .

Q. What strategies mitigate metabolic instability in preclinical studies?

  • Deuterium incorporation : Stabilizes labile C–H bonds.
  • Prodrug design : Ethyl ester hydrolysis to carboxylic acid improves water solubility.
  • CYP450 inhibition assays : Identify metabolic hotspots for targeted modification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 5-(4-fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.